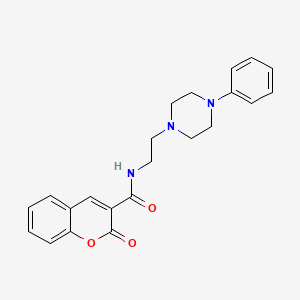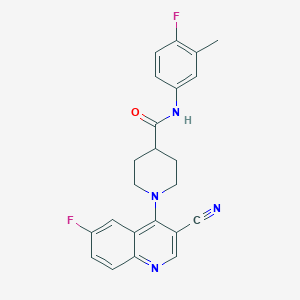
1-(4-Morpholinobut-2-yn-1-yl)-3-(3-phenylpropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Morpholinobut-2-yn-1-yl)-3-(3-phenylpropyl)urea, also known as MPPI, is a chemical compound with potential applications in scientific research. It is a small molecule inhibitor that targets a specific enzyme, making it useful in studying various biological processes. In
Aplicaciones Científicas De Investigación
1-(4-Morpholinobut-2-yn-1-yl)-3-(3-phenylpropyl)urea has potential applications in a variety of scientific research areas. It has been shown to inhibit the activity of an enzyme called soluble epoxide hydrolase (sEH), which is involved in the metabolism of fatty acids. This makes this compound useful in studying the role of sEH in various biological processes, such as inflammation, hypertension, and cardiovascular disease. This compound has also been investigated for its potential as a therapeutic agent in these conditions.
Mecanismo De Acción
1-(4-Morpholinobut-2-yn-1-yl)-3-(3-phenylpropyl)urea works by binding to the active site of sEH, preventing it from metabolizing fatty acids. This leads to an increase in the levels of certain fatty acid metabolites, which can have beneficial effects on various biological processes. The exact mechanism of action of this compound is still being studied, but it is believed to involve the inhibition of sEH activity and the modulation of lipid signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and improve vascular function in animal models of hypertension and cardiovascular disease. This compound has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury. Additionally, this compound has been shown to have anti-cancer effects in vitro, although more research is needed to determine its potential as a cancer therapeutic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Morpholinobut-2-yn-1-yl)-3-(3-phenylpropyl)urea has several advantages as a research tool. It is a small molecule inhibitor that is easy to use and can be synthesized in large quantities. This compound is also selective for sEH, making it useful in studying the role of this enzyme in various biological processes. However, there are also limitations to using this compound in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications. Additionally, the effects of this compound on other enzymes and biological processes are not fully understood, which could limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(4-Morpholinobut-2-yn-1-yl)-3-(3-phenylpropyl)urea. One area of interest is its potential as a therapeutic agent in hypertension, cardiovascular disease, and other conditions. More research is needed to determine the safety and efficacy of this compound in humans. Additionally, the effects of this compound on other enzymes and biological processes should be studied to fully understand its mechanism of action. Finally, new derivatives of this compound could be synthesized to improve its potency and selectivity for sEH, making it an even more useful research tool.
Métodos De Síntesis
The synthesis of 1-(4-Morpholinobut-2-yn-1-yl)-3-(3-phenylpropyl)urea involves several steps. The starting material is 4-morpholinobutyne, which is reacted with 3-bromopropylbenzene to form the intermediate compound. This is then reacted with urea and a base to form the final product, this compound. The synthesis of this compound has been optimized to improve the yield and purity of the final product.
Propiedades
IUPAC Name |
1-(4-morpholin-4-ylbut-2-ynyl)-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c22-18(20-11-6-9-17-7-2-1-3-8-17)19-10-4-5-12-21-13-15-23-16-14-21/h1-3,7-8H,6,9-16H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJXCRHHKIUAQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCNC(=O)NCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2899804.png)
![3-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2899806.png)
![5-chloro-2-methoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2899807.png)

![2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2899809.png)
![N-(3-acetylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2899812.png)



![4-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]oxane-4-carboxamide](/img/structure/B2899820.png)


